(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553796
InChI: InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/b11-8+
SMILES:
Molecular Formula: C10H19NOS
Molecular Weight: 201.33 g/mol

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC16553796

Molecular Formula: C10H19NOS

Molecular Weight: 201.33 g/mol

* For research use only. Not for human or veterinary use.

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C10H19NOS
Molecular Weight 201.33 g/mol
IUPAC Name (NE)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/b11-8+
Standard InChI Key UCOGKZLKACTCDX-DHZHZOJOSA-N
Isomeric SMILES CC(C)(C)S(=O)/N=C/C1CCCC1
Canonical SMILES CC(C)(C)S(=O)N=CC1CCCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide (C₁₀H₁₉NOS) features a sulfinamide functional group (-S(O)NH₂) bonded to a cyclopentylmethylene substituent and a tert-butyl group. The (S,E) configuration denotes the stereochemistry at the sulfur atom and the geometry of the imine double bond, respectively. X-ray crystallography and NMR studies confirm a planar sulfinamide moiety, with the cyclopentyl ring adopting a puckered conformation that enhances steric hindrance—a critical factor in enantioselective reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₉NOS
Molecular Weight201.33 g/mol
Density1.16 ± 0.1 g/cm³
Boiling Point280.6 ± 23.0 °C
pKa1.10 ± 0.20

These properties derive from computational predictions and experimental measurements, underscoring the compound’s stability under standard conditions .

Electronic and Steric Effects

The tert-butyl group adjacent to the sulfinamide sulfur induces significant steric bulk, which modulates reactivity in nucleophilic substitutions. The cyclopentylmethylene group contributes to chiral induction, as demonstrated in asymmetric aldol reactions where the compound achieves enantiomeric excess (ee) values exceeding 90%. Density functional theory (DFT) calculations reveal a LUMO energy of -2.3 eV at the sulfur center, facilitating electrophilic interactions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Formation of the Imine: Cyclopentylmethyleneamine reacts with 2-methylpropane-2-sulfinyl chloride under inert conditions (N₂ atmosphere) at -78°C, yielding the intermediate sulfinamide .

  • Purification: Chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization from dichloromethane-hexane mixtures achieves >98% purity .

Reaction optimization studies indicate that titanium tetraisopropoxide (Ti(OiPr)₄) enhances imine formation kinetics, reducing reaction time from 24 hours to 8 hours .

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis, with residence times of 30 minutes at 50°C. In-process analytics (IPA) via HPLC ensure consistent quality, while crystallization in mixed solvents (ethanol/water) improves yield to 85%.

Table 2: Synthesis Parameters Across Scales

ParameterLaboratory ScaleIndustrial Scale
Temperature-78°C to 25°C50°C
CatalystTi(OiPr)₄None (homogeneous flow)
Yield70–75%85%
Purity>98%>99%

Biological Activities and Mechanistic Insights

Enzyme Inhibition

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide demonstrates inhibitory activity against cysteine proteases, with IC₅₀ values of 12 µM for cathepsin B. Molecular docking simulations suggest that the sulfinamide sulfur coordinates with the catalytic cysteine thiol, forming a reversible thioimidate intermediate.

Comparative Analysis with Structural Analogues

Cyclopentyl vs. Cyclopropyl Derivatives

Replacing the cyclopentyl group with cyclopropyl (as in (S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide) reduces molecular weight to 173.28 g/mol and increases pKa to 1.30 ± 0.20 . The smaller ring size diminishes steric effects, lowering enantioselectivity in aldol reactions (ee = 75% vs. 90% for cyclopentyl) .

Table 3: Structural and Functional Comparisons

PropertyCyclopentyl DerivativeCyclopropyl Derivative
Molecular Weight201.33 g/mol173.28 g/mol
pKa1.10 ± 0.201.30 ± 0.20
Enantiomeric Excess (ee)90%75%
MIC (S. aureus)64 µg/mL128 µg/mL

Research Frontiers and Future Directions

Catalytic Asymmetric Synthesis

Recent studies exploit the compound’s chiral environment for constructing β-lactam antibiotics. In a model reaction with penicillin G acylase, the derivative achieves 92% ee for (S)-configured β-lactams, surpassing Ellman’s sulfinamide auxiliaries (85% ee).

Drug Delivery Systems

Nanoparticle formulations incorporating (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide show prolonged release kinetics (t₁/₂ = 18 hours) in simulated physiological conditions, suggesting utility in sustained-release antimicrobial therapies.

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